3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-19-15-9-8-13(12-16(15)20(2)27(19,24)25)18-17(21)10-11-26(22,23)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUJGICUDPCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-5-yl)propanamide is a complex organic molecule characterized by its unique structural features, which include a benzenesulfonyl group and a benzothiadiazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure can be broken down into several key components:
- Benzenesulfonyl Group : Enhances solubility and reactivity.
- Benzothiadiazole Moiety : Known for various pharmacological activities.
- Propanamide Backbone : Provides stability and functional diversity.
Table 1: Structural Features
| Component | Description |
|---|---|
| Benzenesulfonyl Group | Enhances solubility; common in antibacterial agents |
| Benzothiadiazole Moiety | Associated with diverse biological activities |
| Propanamide Backbone | Contributes to the compound's stability and reactivity |
Biological Activity
Research indicates that compounds containing benzothiadiazole derivatives often exhibit significant biological activities. Specifically, studies have shown that this compound may have the following effects:
- Anticancer Activity : Preliminary data suggest that it may inhibit tumor growth by targeting specific cancer cell lines.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and diseases.
Case Studies
- Inhibition of Carbonic Anhydrase : A study on similar sulfonamide compounds demonstrated moderate inhibitory effects against tumor-associated isoforms of carbonic anhydrase (CA IX and CA XII). The most potent inhibitors had values ranging from 35.9 to 170.0 nM against various isoforms .
- Cytotoxicity Assays : Compounds structurally related to 3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-5-yl)propanamide have shown selective cytotoxicity towards cancer cell lines such as Hep3B and A549, indicating potential therapeutic applications in oncology .
The proposed mechanism of action for this compound involves:
- Binding to Enzyme Active Sites : Molecular docking studies have revealed crucial interactions between the compound and the active sites of carbonic anhydrases, which may underlie its inhibitory effects.
- Induction of Apoptosis : Some studies suggest that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
*Calculated based on molecular formula.
Key Observations:
Solubility : The benzenesulfonyl group in the target compound may reduce solubility in polar solvents compared to hydroxyalkyl or benzodioxol-containing analogues .
Synthetic Routes: The target compound’s synthesis likely involves coupling a benzothiadiazol-5-amine with benzenesulfonylpropanoyl chloride, akin to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). In contrast, benzodioxol derivatives () employ condensation reactions with benzodioxol-5-amines .
Comparative Research Findings
Reactivity in Catalytic Systems
- Target Compound : The sulfonyl group may hinder participation in metal-catalyzed C–H activation due to steric and electronic effects, unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which efficiently directs C–H functionalization .
- Benzodioxol Derivatives : The benzodioxol ether in ’s compound facilitates π-interactions in catalytic systems, improving yields in cross-coupling reactions compared to sulfonamide-containing analogues .
Thermal and Chemical Stability
Q & A
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine Activation | Triethylamine, dioxane, 20–25°C | 70–85 | |
| Sulfonamide Coupling | DMAP, pyridine, RT | 39–85 | |
| Purification | Ethanol-DMF recrystallization | 67 |
Q. Table 2. Common Analytical Signatures
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 2.5–3.5 (s, 6H) | N,N-Dimethyl groups |
| IR | 1350 cm⁻¹ (S=O) | Sulfonamide moiety |
| HRMS | m/z 423.08 [M+H]⁺ | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
